molecular formula C43H66N12O9 B12613522 L-Tryptophyl-L-leucyl-L-seryl-L-prolyl-L-lysyl-L-lysyl-L-histidine CAS No. 920011-52-5

L-Tryptophyl-L-leucyl-L-seryl-L-prolyl-L-lysyl-L-lysyl-L-histidine

Cat. No.: B12613522
CAS No.: 920011-52-5
M. Wt: 895.1 g/mol
InChI Key: GIDNPQTTXHVIGY-ZBZKAUHLSA-N
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Description

L-Tryptophyl-L-leucyl-L-seryl-L-prolyl-L-lysyl-L-lysyl-L-histidine is a peptide compound composed of the amino acids tryptophan, leucine, serine, proline, lysine, and histidine. Peptides like this one are essential in various biological processes and have significant applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Tryptophyl-L-leucyl-L-seryl-L-prolyl-L-lysyl-L-lysyl-L-histidine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Activation of the carboxyl group: of the incoming amino acid using coupling reagents like HBTU or DIC.

    Deprotection of the amino group: of the growing peptide chain using TFA.

    Coupling reaction: to form the peptide bond.

    Cleavage from the resin: and final deprotection to release the peptide.

Industrial Production Methods

Industrial production of peptides often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high purity and yield of the desired peptide.

Chemical Reactions Analysis

Types of Reactions

L-Tryptophyl-L-leucyl-L-seryl-L-prolyl-L-lysyl-L-lysyl-L-histidine can undergo various chemical reactions, including:

    Oxidation: The tryptophan residue can be oxidized to form kynurenine.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.

    Substitution: Various protecting group strategies and coupling reagents.

Major Products Formed

    Oxidation: Kynurenine derivatives.

    Reduction: Free thiol-containing peptides.

    Substitution: Modified peptides with altered functional groups.

Scientific Research Applications

L-Tryptophyl-L-leucyl-L-seryl-L-prolyl-L-lysyl-L-lysyl-L-histidine has diverse applications in scientific research:

    Chemistry: Used as a model peptide for studying peptide synthesis and reactions.

    Biology: Investigated for its role in protein-protein interactions and signaling pathways.

    Medicine: Explored for potential therapeutic applications, including as a drug delivery vehicle.

    Industry: Utilized in the development of peptide-based materials and sensors.

Mechanism of Action

The mechanism of action of L-Tryptophyl-L-leucyl-L-seryl-L-prolyl-L-lysyl-L-lysyl-L-histidine involves its interaction with specific molecular targets, such as receptors or enzymes. The peptide can modulate signaling pathways by binding to these targets, leading to various biological effects. The exact pathways and targets depend on the specific context of its application.

Comparison with Similar Compounds

Similar Compounds

    L-Seryl-L-tryptophyl-L-lysine: Another peptide with similar amino acid composition but different sequence.

    Triptorelin Acetate: A peptide used in hormone therapy with a different sequence and function.

    Leuprolide Acetate: A synthetic nonapeptide used in medical treatments.

Biological Activity

L-Tryptophyl-L-leucyl-L-seryl-L-prolyl-L-lysyl-L-histidine is a synthetic oligopeptide composed of seven amino acids, including L-tryptophan, L-leucine, L-serine, L-proline, L-lysine, and L-histidine. This compound is of significant interest in biochemical research due to its potential biological activities and applications in various fields such as medicine, biotechnology, and molecular biology. This article explores the biological activity of this compound, synthesizing findings from diverse studies and presenting relevant data.

Chemical Structure and Synthesis

L-Tryptophyl-L-leucyl-L-seryl-L-prolyl-L-lysyl-L-histidine has a molecular formula of C43H61N13O9 and a molecular weight of approximately 904.026 g/mol . The synthesis typically employs solid-phase peptide synthesis (SPPS), allowing for the sequential addition of protected amino acids to form the desired peptide chain. The general steps involved include resin loading, deprotection, coupling, and cleavage from the resin.

Table 1: Key Properties of L-Tryptophyl-L-leucyl-L-seryl-L-prolyl-L-lysyl-L-histidine

PropertyValue
Molecular FormulaC43H61N13O9
Molecular Weight904.026 g/mol
CAS Number920011-53-6
Synthesis MethodSolid-phase peptide synthesis (SPPS)

The biological activity of L-Tryptophyl-L-leucyl-L-seryl-L-prolyl-L-lysyl-L-histidine is primarily attributed to its ability to interact with specific molecular targets such as receptors and enzymes. This interaction can modulate their activity, triggering downstream signaling pathways that are crucial for various biological processes.

Potential Mechanisms Include:

  • Protein-Protein Interactions : The peptide may facilitate or inhibit interactions between proteins, influencing cellular signaling pathways.
  • Enzyme Modulation : It may act as an inhibitor or activator for certain enzymes involved in metabolic pathways.

Case Studies and Research Findings

Research has indicated that peptides containing histidine residues can exhibit unique biological activities. For instance, studies have shown that L-histidine can inhibit biofilm formation in yeast strains by modifying cell wall components . This suggests that the inclusion of histidine in L-Tryptophyl-L-leucyl-L-seryl-L-prolyl-L-lysyl-L-histidine could confer similar properties.

Notable Findings:

  • Biofilm Inhibition : L-histidine significantly decreased biofilm formation in flor yeast strains without affecting the transcription level of the FLO11 gene .
  • Cell Viability : Experiments demonstrated that the presence of histidine-containing dipeptides affected cell viability and adhesion properties in microbial cultures .

Table 2: Summary of Biological Activities Related to Histidine

ActivityDescription
Biofilm Formation InhibitionReduces adhesion in yeast strains
Cell ViabilityAffects viability depending on concentration

Applications in Medicine and Biotechnology

L-Tryptophyl-L-leucyl-L-seryl-L-prolyl-L-lysyl-L-histidine holds potential therapeutic applications due to its unique amino acid composition. It may serve as a candidate for drug development targeting specific receptors or enzymes involved in disease processes.

Potential Applications:

  • Therapeutic Agents : Investigated for its role as a drug candidate in various therapeutic contexts.
  • Biotechnology : Utilized in developing peptide-based materials and biotechnological processes.

Properties

CAS No.

920011-52-5

Molecular Formula

C43H66N12O9

Molecular Weight

895.1 g/mol

IUPAC Name

(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]hexanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid

InChI

InChI=1S/C43H66N12O9/c1-25(2)18-33(52-37(57)29(46)19-26-21-48-30-11-4-3-10-28(26)30)40(60)54-35(23-56)42(62)55-17-9-14-36(55)41(61)51-32(13-6-8-16-45)38(58)50-31(12-5-7-15-44)39(59)53-34(43(63)64)20-27-22-47-24-49-27/h3-4,10-11,21-22,24-25,29,31-36,48,56H,5-9,12-20,23,44-46H2,1-2H3,(H,47,49)(H,50,58)(H,51,61)(H,52,57)(H,53,59)(H,54,60)(H,63,64)/t29-,31-,32-,33-,34-,35-,36-/m0/s1

InChI Key

GIDNPQTTXHVIGY-ZBZKAUHLSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CO)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC2=CN=CN2)C(=O)O)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)N

Canonical SMILES

CC(C)CC(C(=O)NC(CO)C(=O)N1CCCC1C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC2=CN=CN2)C(=O)O)NC(=O)C(CC3=CNC4=CC=CC=C43)N

Origin of Product

United States

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